
4-Propylpyrrolidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylpyrrolidin-3-OL is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpyrrolidin-3-OL can be achieved through several methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides the regio- and stereoselectivity of the reaction . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yielding synthetic routes that can be scaled up for large-scale production. The reaction conditions are optimized to ensure high purity and yield of the final product. Common industrial methods include the use of catalytic hydrogenation and microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Propylpyrrolidin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-Propylpyrrolidin-3-one, while reduction can yield various alcohol derivatives.
Scientific Research Applications
4-Propylpyrrolidin-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Propylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the propyl and hydroxyl groups.
Pyrrolidin-2-one: A derivative with a ketone group at the second position.
Prolinol: A derivative with a hydroxyl group at the second position.
Uniqueness
4-Propylpyrrolidin-3-OL is unique due to the presence of both a propyl group and a hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4-propylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3 |
InChI Key |
PYJRWXOAVMGHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



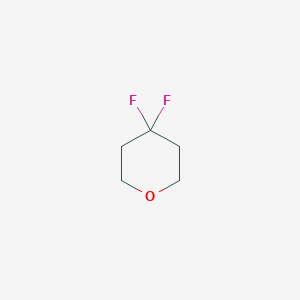

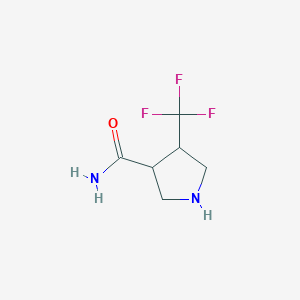
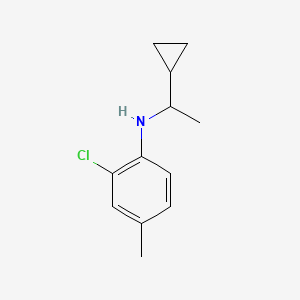
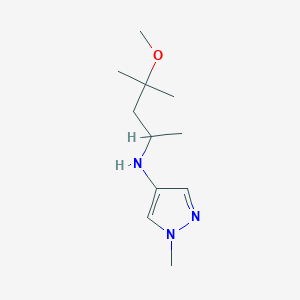
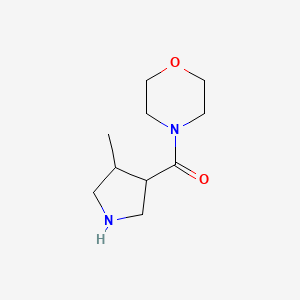
![1-[(1-Methylcyclobutyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13260240.png)
![2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13260244.png)
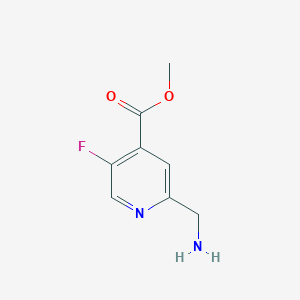
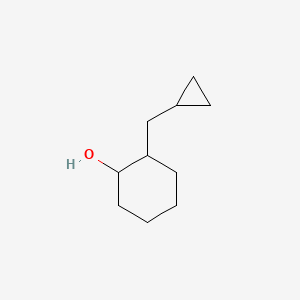

![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13260269.png)
![6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B13260274.png)
